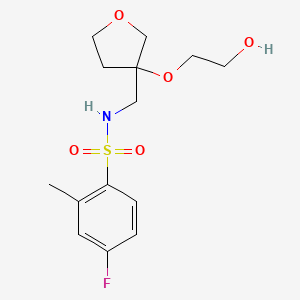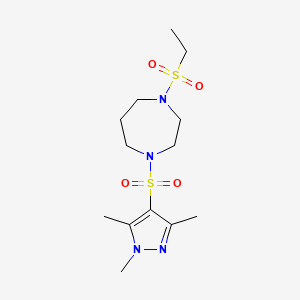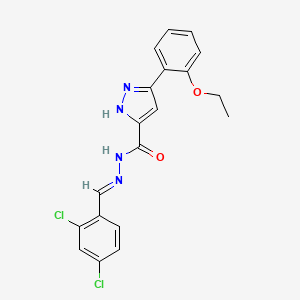
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Tetrahydroisoquinoline Scaffold in Drug Analogs : The compound's core structure, related to tetrahydroisoquinolines, is pivotal in synthesizing potential drug analogs. Tetrahydroisoquinolines serve as a key structural element in the development of agents aimed at treating diseases such as cancer, hepatitis C, CNS disorders, and psychosis. Innovative synthetic approaches, such as Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate, have been explored for the efficient synthesis of these compounds (Bunce, Cain, & Cooper, 2012).
Inhibition of Protein Kinases : Isoquinoline derivatives, a structural motif present in the compound, have demonstrated significant inhibitory activity against various protein kinases. These include cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. The inhibitory effects are attributed to the direct interaction of these compounds with the active center of the enzyme, showcasing their potential in therapeutic applications targeting these enzymes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Biological Activities and Potential Therapeutic Applications
Anticancer Activity : Sulfonamide derivatives, including those similar to the given compound, have been synthesized and evaluated for their anticancer activities. A library of sulfonamide compounds induced oxidative stress, glutathione depletion, and cytotoxic effects in various cancer cell lines. These findings highlight the potential of sulfonamide derivatives as anticancer agents (Madácsi et al., 2013).
Herbicidal Activity : The enantiomers of similar sulfonamide compounds have been synthesized and tested for herbicidal activity, demonstrating the significance of stereochemistry in the bioactivity of these molecules. This research provides insights into the development of agrochemicals based on sulfonamide scaffolds (Hosokawa et al., 2001).
Carbonic Anhydrase Inhibition : Sulfonamide derivatives have also been evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This research outlines the potential therapeutic applications of sulfonamide compounds in treating conditions associated with altered carbonic anhydrase activity (Akbaba et al., 2014).
properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-22-19-10-8-17(12-16(19)7-11-20(22)23)21-26(24,25)18-9-6-14-4-2-3-5-15(14)13-18/h6,8-10,12-13,21H,2-5,7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTUIENEQRPHAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2414384.png)
![2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2414385.png)

![6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl](/img/structure/B2414387.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2414391.png)
![N-(6-Methoxypyridin-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2414395.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2414399.png)

![(1R,3S)-3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2414403.png)
![N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2414405.png)

